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Introduction
Leritrelvir (also known as RAY1216) is a potent, orally active antiviral agent targeting the

SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] Developed by Guangdong Raynovent

Biotech Co., Ltd., it has received conditional marketing approval in China for the treatment of

mild to moderate COVID-19.[3] Leritrelvir is a peptidomimetic inhibitor that features an α-

ketoamide warhead, which covalently binds to the catalytic cysteine (Cys145) in the Mpro

active site.[1][4] This inhibition prevents the proteolytic processing of viral polyproteins, a

crucial step in the viral replication cycle, thus halting the propagation of the virus. For research

purposes, the synthesis of Leritrelvir enables further investigation into its mechanism of

action, potential for treating emerging coronaviruses, and development of second-generation

inhibitors.

These application notes provide an overview of the synthesis of Leritrelvir for research

applications, its mechanism of action, and relevant quantitative data. While a detailed, step-by-

step experimental protocol from the primary literature's supplementary information was not

publicly accessible, the general synthetic strategy is outlined based on available information.

Mechanism of Action
Leritrelvir functions as a slow-tight binding inhibitor of the SARS-CoV-2 3CL protease.[2] The

virus synthesizes two large polyproteins, pp1a and pp1ab, which require cleavage by viral
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proteases to release functional non-structural proteins (nsps) essential for viral replication and

transcription. The 3CL protease is responsible for the majority of these cleavage events.

The mechanism of inhibition involves the following steps:

Binding: Leritrelvir, mimicking the natural peptide substrate, binds to the active site of the

3CL protease.

Covalent Modification: The electrophilic α-ketoamide "warhead" of Leritrelvir is attacked by

the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the protease's active

site.

Formation of a Reversible Covalent Bond: This reaction forms a thiohemiketal adduct, a

stable, reversible covalent bond between the inhibitor and the enzyme.[4]

Inhibition of Proteolytic Activity: The formation of this adduct blocks the active site, preventing

the protease from cleaving the viral polyproteins.

Disruption of Viral Replication: By inhibiting polyprotein processing, Leritrelvir effectively

halts the assembly of the viral replication and transcription complex, thereby suppressing

viral replication.
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Fig. 1: Mechanism of Action of Leritrelvir on the SARS-CoV-2 3CL Protease.

Quantitative Data
The following tables summarize key quantitative data for Leritrelvir (RAY1216) from preclinical

studies.
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Table 1: In Vitro Inhibitory Activity of Leritrelvir

Parameter Value Description

Ki 8.6 nM
Inhibition constant against

SARS-CoV-2 3CL protease.[2]

Drug-Target Residence Time 104 minutes
The duration of binding to the

3CL protease.[2]

Table 2: Antiviral Activity (EC50) of Leritrelvir Against SARS-CoV-2 Variants[1]

SARS-CoV-2 Variant EC50 (nM)

Wild Type 116

Alpha 80

Beta 88

Delta 69

Omicron BA.1 81

Omicron BA.5 91

Omicron XBB.1.9.1 135

Experimental Protocols
Synthesis of Leritrelvir (RAY1216)
While a detailed step-by-step synthesis protocol for Leritrelvir is not publicly available, the

chemical synthesis has been reported in the supplementary information of a publication by

Chen X, et al. in Nature Microbiology (2024).[1] The synthesis is described as a multi-step

process. Based on the structure of Leritrelvir, a convergent synthesis approach is likely

employed, involving the preparation of key fragments followed by their coupling.

Key Structural Features and Likely Synthetic Intermediates:
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(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl moiety: This fragment can be

synthesized from L-cyclohexylglycine, followed by trifluoroacetylation.

(3S,3aS,6aR)-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid: A bicyclic proline analog

that forms the core of the P2 group.

α-ketoamide "warhead" and P1 glutamine mimic: This part of the molecule, N-[(2S)-4-

(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl], would likely be

constructed from a pyroglutamic acid derivative and involve the formation of the α-

ketoamide, a critical step for its inhibitory activity.

General Peptidomimetic Synthesis Workflow:

The synthesis of peptidomimetic inhibitors like Leritrelvir typically involves a series of amide

bond formations and the introduction of non-natural amino acid analogs. The following diagram

illustrates a conceptual workflow for such a synthesis.

Conceptual Synthesis Workflow for Leritrelvir

Synthesis of P3-P4 Fragment
(Cyclohexylglycine derivative) Amide Coupling (P3-P4 + P2)

Synthesis of P2 Fragment
(Bicyclic Proline analog)
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(Pyroglutamine-α-ketoamide)

Amide Coupling (Intermediate + P1-P1')

P2-P3-P4 Intermediate

Crude Leritrelvir Purification
(e.g., Chromatography) Pure Leritrelvir
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Fig. 2: A conceptual convergent synthesis workflow for a peptidomimetic inhibitor like
Leritrelvir.

Materials and Reagents (Hypothetical based on structure):

Protected amino acid precursors (e.g., Boc- or Fmoc-protected L-cyclohexylglycine,

pyroglutamic acid derivatives)
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Bicyclic proline analog

Trifluoroacetic anhydride or related trifluoroacetylating agent

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

Bases (e.g., DIPEA, triethylamine)

Solvents (e.g., DMF, DCM, acetonitrile)

Reagents for α-ketoamide formation

Cyclopentylamine

Purification media (e.g., silica gel, reverse-phase HPLC columns)

General Procedure for Amide Coupling (Exemplary):

Dissolve the N-protected amino acid fragment in an appropriate aprotic solvent (e.g., DMF).

Add the peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

Stir the mixture for a few minutes to activate the carboxylic acid.

Add the amine-bearing fragment to the reaction mixture.

Allow the reaction to proceed at room temperature until completion, monitoring by TLC or

LC-MS.

Perform an aqueous work-up to remove excess reagents and byproducts.

Purify the resulting coupled product by flash column chromatography.

Characterization: The final product and intermediates should be characterized by standard

analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the chemical

structure.
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High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC) to assess purity.

In Vitro 3CL Protease Inhibition Assay (General
Protocol)
This protocol describes a general method for evaluating the inhibitory activity of synthesized

Leritrelvir against SARS-CoV-2 3CL protease using a fluorescence resonance energy transfer

(FRET)-based assay.

Materials:

Recombinant SARS-CoV-2 3CL protease

FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by

the 3CLpro cleavage sequence)

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

Synthesized Leritrelvir

DMSO for compound dilution

384-well assay plates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of Leritrelvir in DMSO. Further dilute the compounds in assay

buffer to the desired final concentrations.

In a 384-well plate, add a solution of the 3CL protease in assay buffer to each well.

Add the diluted Leritrelvir or DMSO (as a control) to the wells and incubate for a pre-

determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the FRET substrate to all wells.

Immediately begin monitoring the increase in fluorescence intensity over time using a plate

reader (excitation/emission wavelengths appropriate for the specific FRET pair).

Calculate the initial reaction rates (slopes of the fluorescence curves).

Determine the percentage of inhibition for each concentration of Leritrelvir relative to the

DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a suitable dose-response model to calculate the IC50 value.

Disclaimer
This document is intended for research and informational purposes only. The synthesis of

chemical compounds should only be performed by trained professionals in a suitably equipped

laboratory, following all appropriate safety precautions. The provided synthetic information is a

general guide based on the available literature and does not constitute a validated, step-by-

step protocol. Researchers should consult the primary literature, including the supplementary

information of the cited articles, for more detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Research-Scale
Synthesis of Leritrelvir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401723#synthesis-of-leritrelvir-for-research-
purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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